molecular formula C13H10FN3O2S2 B2565262 7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-38-0

7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2565262
CAS No.: 899750-38-0
M. Wt: 323.36
InChI Key: REHGMAMFDNDWPM-UHFFFAOYSA-N
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Description

7-Fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a sophisticated heterocyclic building block designed for advanced medicinal chemistry and drug discovery applications. This compound features a benzothiadiazine dioxide core, a scaffold recognized for its significant role in developing central nervous system (CNS) active compounds . The structure is strategically functionalized with a fluorine atom at the 7-position, a modification known to enhance metabolic stability and improve the bioavailability of drug candidates . Furthermore, the substitution at the 3-position with a (pyridin-2-ylmethyl)thio group introduces a versatile handle for molecular interactions, potentially contributing to enhanced binding affinity with neurological targets such as enzymes and ion channels . Researchers value this compound primarily as a key intermediate in the synthesis of potential therapeutic agents. Its structural attributes make it particularly valuable for creating novel enzyme inhibitors, as the core can mimic peptide motifs and interact effectively with active sites of biological targets . The chemical framework is related to privileged structures in medicinal chemistry, suggesting broad potential utility in programs targeting anticonvulsant and anxiolytic agents . This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-fluoro-3-(pyridin-2-ylmethylsulfanyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S2/c14-9-4-5-11-12(7-9)21(18,19)17-13(16-11)20-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHGMAMFDNDWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a fluorinated benzothiadiazine precursor in the presence of a suitable base and solvent. The reaction conditions often require heating and may involve the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, bases, and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiadiazine ring.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Table 1: Summary of Synthesis Conditions

Reaction ComponentConditionResult
Precursor 2-AminopyridineCyclization product formed
Solvent DMF or EthanolEnhanced yield
Temperature Elevated (60°C - 80°C)Increased reaction rate

Biological Applications

The compound has been extensively studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. Its mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
  • Antiviral Properties : Preliminary studies suggest efficacy against certain viral strains, making it a candidate for further investigation as an antiviral agent.
  • Anticancer Research : The unique structural features allow it to interact with specific cellular targets involved in cancer progression. Ongoing studies are evaluating its potential as a therapeutic agent in oncology .

Medicinal Chemistry

In the realm of medicinal chemistry, the compound's diverse functionalities make it a promising lead for drug development:

  • Therapeutic Agent Development : Its ability to modulate enzyme activity positions it as a candidate for treating diseases such as cancer and infections where existing therapies are inadequate. Researchers are exploring structure-activity relationships to optimize efficacy and reduce toxicity .

Industrial Applications

The unique properties of 7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide also extend to industrial applications:

  • Material Science : The compound's stability and reactivity make it suitable for developing advanced materials such as polymers and coatings with enhanced performance characteristics. Its incorporation into polymer matrices could improve mechanical properties and chemical resistance .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on various derivatives of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing potent activity comparable to established antibiotics.

Case Study 2: Anticancer Mechanism Exploration

Research focused on the interaction of this compound with specific oncogenic pathways showed that it inhibits cell proliferation in vitro. Further studies are aimed at elucidating the precise molecular mechanisms involved, which may lead to the development of targeted therapies.

Mechanism of Action

The mechanism of action of 7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues in the Benzothiadiazine 1,1-Dioxide Family

A. 7-Chloro Derivatives
  • Example: 7-Chloro-4-cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide. Key differences: Chlorine replaces fluorine at position 7; cyclopropyl group at position 3. Activity: Demonstrated potent AMPA receptor modulation and cognitive enhancement in vivo . SAR Insight: Chlorine at position 7 enhances receptor binding affinity compared to non-halogenated analogues, but fluorine may improve metabolic stability .
B. Pyridine-Ring-Containing Analogues
  • Example: 3-(Pyridin-2-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Compound 6 in ). Key differences: Direct pyridin-2-yl substitution at position 3 vs. pyridinylmethylthio in the target compound. Activity: Exhibited moderate anticancer activity against renal and non-small cell lung cancer cell lines . SAR Insight: The thioether linkage in the target compound may enhance lipophilicity and membrane permeability compared to direct heteroaryl substitution .
C. Non-Fused 1,2,4-Thiadiazine 1,1-Dioxides
  • Example : 5-Aryl-substituted 1,2,4-thiadiazine 1,1-dioxides.
    • Key differences : Lack of fused benzene ring; simpler scaffold.
    • Activity : Primarily explored as antihypertensive agents (e.g., diazoxide) but less potent in CNS targets compared to fused benzothiadiazines .

Functional Analogues in Drug Development

A. AMPA Receptor Modulators
  • Example : 7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Compound 12b, ).
    • Key differences : 7-Chloro vs. 7-fluoro; 2-fluoroethyl at position 4.
    • Activity : Orally active cognitive enhancer with strong AMPA potentiation (EC₅₀ = 3.2 μM) .
    • Comparison : Fluorine at position 7 in the target compound may reduce off-target effects compared to chlorine, but this requires empirical validation.
B. PI3Kδ Inhibitors
  • Example: 7-Substituted 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides. Key differences: Fluorine at position 7 is generally unfavorable for PI3Kδ inhibition . Activity: Selective PI3Kδ inhibitors (e.g., compound 15a) showed IC₅₀ = 8 nM but required non-fluorinated substituents .
C. Anticancer Agents
  • Example : 3-Heteroaryl-substituted pyridothiadiazine 1,1-dioxides.
    • Key differences : Pyridine-based core vs. benzene-fused core.
    • Activity : Inhibited renal cancer cell proliferation (e.g., compound 15, IC₅₀ = 12 μM) .

Data Tables

Table 2. Impact of Substituents on Activity

Position Substituent Effect on Activity Reference
7 Fluoro Potential metabolic stability; reduced PI3Kδ inhibition
7 Chloro Enhanced AMPA receptor binding
3 (Pyridin-2-ylmethyl)thio Improved lipophilicity; possible kinase or receptor interaction
4 Cyclopropyl Increased AMPA potency compared to ethyl chains

Research Findings and Implications

Fluorine vs. Chlorine at Position 7 : Fluorination improves metabolic stability but may reduce affinity for AMPA receptors compared to chlorine .

Thiadiazine Core Flexibility: Fused benzothiadiazines show superior CNS activity compared to non-fused analogues, likely due to improved blood-brain barrier penetration .

Biological Activity

7-Fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiadiazines, characterized by a fused thiadiazine ring system. Its structure includes a fluorine atom at the 7-position and a pyridinylmethylthio group, which may enhance its interaction with biological targets.

Antitumor Activity

Recent research has highlighted the compound's cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazine ring can significantly impact its potency.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Reference
A549 (Lung)5.6
MCF-7 (Breast)3.9
HeLa (Cervical)4.5

The compound demonstrated notable cytotoxicity in vitro, with IC50 values indicating effective inhibition of cell proliferation across different cancer types.

The biological activity of this compound is thought to involve modulation of key signaling pathways associated with cell survival and apoptosis. It may act as an inhibitor of specific kinases involved in tumor progression, although detailed mechanisms remain to be fully elucidated.

Study on Anticancer Properties

In a study evaluating various derivatives of benzothiadiazines, it was found that compounds similar to this compound exhibited enhanced apoptotic effects in cancer cells. The study utilized flow cytometry to assess apoptosis levels and indicated that the presence of electron-withdrawing groups like fluorine significantly increased efficacy against tumor cells .

Nootropic Effects

Another area of investigation has been the nootropic potential of benzothiadiazine derivatives. Research suggests that these compounds can act as positive allosteric modulators at glutamate receptors (AMPA receptors), which are crucial for cognitive functions. The specific derivative's interaction with these receptors could lead to improved synaptic plasticity without the excitotoxic side effects typical of direct agonists .

Q & A

Q. What are the standard synthetic routes for preparing 7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions starting from precursors like fluorinated benzothiadiazine cores and pyridinylmethyl thiol derivatives. Key steps include:

  • Thioether formation : Reacting a halogenated benzothiadiazine intermediate with pyridin-2-ylmethanethiol under basic conditions (e.g., K₂CO₃ in DMF).
  • Oxidation : Controlled oxidation using H₂O₂ or mCPBA to ensure complete conversion to the sulfone (1,1-dioxide) without over-oxidation.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) to isolate the product. Critical parameters include reaction temperature (60–80°C for thioether formation), stoichiometry of sulfur nucleophiles, and inert atmosphere to prevent disulfide byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • NMR (¹H, ¹³C, ¹⁹F) : Essential for confirming substituent positions and fluorine integration. For example, ¹⁹F NMR can resolve ambiguities in fluorination sites .
  • HRMS : Validates molecular formula and detects impurities.
  • IR : Confirms sulfone (S=O) stretches at ~1300–1150 cm⁻¹. Contradictions in spectral data (e.g., unexpected coupling in ¹H NMR) may arise from conformational dynamics or through-space F···H interactions. Computational tools (DFT) or variable-temperature NMR can clarify these .

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

Initial screens include:

  • Enzyme inhibition assays : Target kinases or phosphodiesterases, given structural similarity to known inhibitors .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays.
  • Solubility and stability tests : PBS (pH 7.4) and simulated gastric fluid to assess pharmacokinetic feasibility .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in the benzothiadiazine core, and what mechanistic insights support this?

Regioselective fluorination at the 7-position is achieved via:

  • Electrophilic fluorination : Using Selectfluor® in acetonitrile at 80°C, leveraging electron-deficient aromatic rings to direct fluorine incorporation .
  • Directed ortho-metalation : Employing LDA to deprotonate specific sites, followed by F⁺ reagents. Mechanistic studies (e.g., isotopic labeling, DFT calculations) reveal that fluorine’s electronegativity stabilizes transition states, favoring substitution at electron-deficient positions .

Q. What strategies optimize reaction conditions to minimize disulfide byproducts during thioether formation?

  • Inert atmosphere : Use N₂/Ar to prevent oxidation of thiol intermediates.
  • Sequential addition : Add thiol derivatives slowly to avoid localized excess.
  • Catalytic agents : CuI or Zn(OAc)₂ to accelerate coupling and suppress disulfide formation . Monitoring via TLC or LC-MS ensures real-time detection of byproducts.

Q. How do structural modifications (e.g., pyridinylmethyl vs. benzyl thioethers) impact biological activity and selectivity?

Comparative studies with analogs show:

  • Pyridinylmethyl thioethers : Enhance water solubility and target engagement via π-π stacking with kinase active sites.
  • Benzyl thioethers : Increase lipophilicity, improving membrane permeability but reducing specificity. Data from SAR models (e.g., CoMFA) highlight the pyridine ring’s role in H-bonding with residues like Asp86 in PDE5 .

Q. What computational methods are used to predict binding modes and resolve contradictions in activity data across analogs?

  • Molecular docking (AutoDock Vina) : Predicts interactions with targets like PDE5 or carbonic anhydrase.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Contradictions in IC₅₀ values (e.g., higher potency in vitro vs. in vivo) may stem from metabolic stability differences, addressed via QSPR models .

Methodological Challenges and Data Analysis

Q. How are discrepancies in enzymatic inhibition data between similar benzothiadiazine derivatives rationalized?

Discrepancies often arise from:

  • Subtle substituent effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, enhancing covalent binding in some assays.
  • Assay conditions : Variations in pH or co-solvents (DMSO vs. PBS) alter ligand conformation. Normalize data using internal controls (e.g., reference inhibitors) and validate with orthogonal assays (SPR vs. fluorescence polarization) .

Q. What analytical workflows are recommended for characterizing degradation products under accelerated stability testing?

  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH).
  • LC-MS/MS : Identify degradation products (e.g., sulfoxide formation or pyridine ring oxidation).
  • Kinetic modeling : Determine degradation pathways (first-order vs. autocatalytic) using Arrhenius plots .

Tables for Key Data

Q. Table 1. Comparative Biological Activity of Benzothiadiazine Derivatives

CompoundTarget IC₅₀ (nM)Solubility (µg/mL)LogPReference
7-Fluoro analog12.3 (PDE5)8.5 (pH 7.4)2.1
6-Chloro analog (Epitizide)45.6 (CA IX)22.1 (pH 7.4)1.8
3-Trifluoromethyl analog9.8 (PDE5)5.2 (pH 7.4)3.4

Q. Table 2. Optimized Reaction Conditions for Thioether Formation

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ Yield by 30%
BaseK₂CO₃ (2.5 equiv.)Prevents hydrolysis
SolventDMF↑ Reaction rate
Catalytic AdditiveCuI (5 mol%)↓ Byproduct formation

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